3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde semicarbazone
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Description
Synthesis Analysis
The synthesis of related semicarbazone compounds involves complex coordination with metal ions, highlighting the multifaceted approaches to generating these compounds. For example, silver(I) complexes with thiosemicarbazones have been synthesized and characterized, showing appreciable cytotoxic activity against human tumor cells, indicating the potential for developing semicarbazone compounds with significant biological activity (Silva et al., 2020).
Molecular Structure Analysis
The molecular structure of semicarbazone compounds can be elucidated using single crystal X-ray diffraction, as demonstrated in studies of silver(I) complexes (Silva et al., 2020). These structural analyses are crucial for understanding the interaction mechanisms and designing compounds with desired properties.
Chemical Reactions and Properties
Semicarbazone compounds can undergo various chemical reactions, including coordination with metal ions to form complexes with distinct properties. For instance, the reaction of benzaldehyde semicarbazones with ruthenium complexes has been explored, revealing different coordination modes and redox properties, which are influenced by substituents at the para position of the phenyl ring (Basuli et al., 2001).
Physical Properties Analysis
The physical properties of semicarbazone compounds, such as solubility, melting point, and crystal structure, are essential for their application in various fields. These properties can be significantly influenced by the molecular structure and the presence of metal complexes.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the application of semicarbazone compounds in catalysis, material science, and biological systems. Studies have shown that semicarbazone compounds exhibit significant cytotoxic activity against tumor cells, suggesting their potential in medicinal chemistry (Silva et al., 2020).
Safety and Hazards
As with any chemical compound, handling “3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. The compound’s specific safety and hazard information would typically be provided in a Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
[(E)-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-22-13-8-11(9-17-18-15(16)21)2-3-12(13)24-10-14(20)19-4-6-23-7-5-19/h2-3,8-9H,4-7,10H2,1H3,(H3,16,18,21)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXLBSSZWYAPMD-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)N)OCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}hydrazinecarboxamide |
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